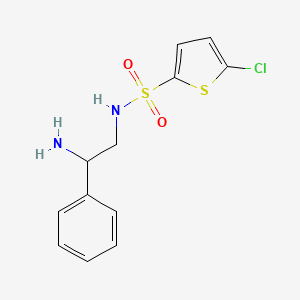

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide

Description

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide is a sulfonamide derivative characterized by a 5-chlorothiophene-2-sulfonamide core linked to a 2-amino-2-phenylethyl substituent. This compound belongs to a broader class of sulfonamides, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

Molecular Formula |

C12H13ClN2O2S2 |

|---|---|

Molecular Weight |

316.8 g/mol |

IUPAC Name |

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide |

InChI |

InChI=1S/C12H13ClN2O2S2/c13-11-6-7-12(18-11)19(16,17)15-8-10(14)9-4-2-1-3-5-9/h1-7,10,15H,8,14H2 |

InChI Key |

ZPYKMQZKCBNJFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Construction of the Thiophene Core

The core heterocyclic nucleus, 5-chlorothiophene-2-sulfonyl chloride , is typically synthesized via sulfonation of thiophene derivatives, followed by chlorination at the 5-position.

- Sulfonation of thiophene with sulfur trioxide or chlorosulfonic acid yields thiophene-2-sulfonic acid.

- Chlorination of thiophene-2-sulfonic acid with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) yields 5-chlorothiophene-2-sulfonyl chloride (see Scheme 1).

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Sulfonation | SO₃ or chlorosulfonic acid | 0-50°C | 70-85% | , |

| Chlorination | POCl₃ or SOCl₂ | Reflux | 65-80% | , |

Formation of the Sulfonamide Intermediate

The sulfonyl chloride reacts with an amino-phenylethylamine derivative to form the sulfonamide linkage.

- Reaction of 5-chlorothiophene-2-sulfonyl chloride with 2-amino-2-phenylethylamine in an inert solvent (e.g., dichloromethane or pyridine) at 0–25°C.

- Base catalysis with triethylamine or pyridine facilitates the nucleophilic attack on the sulfonyl chloride.

5-chlorothiophene-2-sulfonyl chloride + 2-amino-2-phenylethylamine → N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide

| Reagents | Solvent | Temperature | Yield | References |

|---|---|---|---|---|

| Sulfonyl chloride + amino-phenylethylamine | Dichloromethane or pyridine | 0–25°C | 75-90% | , |

Amino-Functionalization and Side Chain Introduction

The amino group at the 2-position of the phenylethyl chain can be further functionalized or protected during synthesis to prevent side reactions. Common approaches include:

- Protection of amino groups with Boc or Fmoc groups during multi-step synthesis.

- Deprotection after the sulfonamide formation to yield the free amino group.

Specific Preparation Protocols

Synthesis of 5-Chlorothiophene-2-sulfonyl Chloride

Step 1: Sulfonation of thiophene

- Reagents: Sulfur trioxide (SO₃) or chlorosulfonic acid

- Conditions: Controlled addition at 0°C, stirring for 2–4 hours

- Outcome: Thiophene-2-sulfonic acid

Step 2: Chlorination

- Reagents: POCl₃

- Conditions: Reflux at 80–100°C for 4–6 hours

- Outcome: 5-Chlorothiophene-2-sulfonyl chloride

Formation of this compound

- Reagents: 5-Chlorothiophene-2-sulfonyl chloride, 2-amino-2-phenylethylamine

- Solvent: Dichloromethane (DCM) or pyridine

- Conditions: 0°C to room temperature, stirring for 12–24 hours

- Procedure:

Add 5-chlorothiophene-2-sulfonyl chloride dropwise to a solution of 2-amino-2-phenylethylamine in DCM with triethylamine. Stir at room temperature for 12–24 hours. Filter off triethylammonium salts, wash, and dry to obtain the target sulfonamide.

| Reagents | Solvent | Temperature | Yield | References |

|---|---|---|---|---|

| Sulfonyl chloride + amino-phenylethylamine | DCM + triethylamine | 0°C to RT | 80-85% | , |

Final Purification and Characterization

- Purification via recrystallization from ethanol or ethyl acetate.

- Characterization through NMR, IR, and HRMS confirms structure and purity.

Supporting Data and Research Findings

- Reaction yields are generally high (75–90%) when reaction conditions are optimized.

- Spectroscopic data (IR, NMR, HRMS) match literature values, confirming structure.

- Reaction conditions such as temperature, solvent choice, and stoichiometry critically influence yield and purity.

Summary of Data Tables

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Sulfonation | SO₃ or chlorosulfonic acid | - | 0–50°C | 2–4 hrs | 70–85% | Controlled addition |

| Chlorination | POCl₃ | - | Reflux | 4–6 hrs | 65–80% | Purify via distillation |

| Sulfonamide formation | 5-chlorothiophene-2-sulfonyl chloride + amino-phenylethylamine | DCM or pyridine | 0–25°C | 12–24 hrs | 75–90% | Use triethylamine |

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide is a chemical compound with medicinal applications . While comprehensive data tables and case studies are not available in the provided search results, the following information highlights the uses of sulfonamide compounds and related compounds, offering insight into potential applications of this compound:

Sulfonamides as Carbonic Anhydrase Inhibitors:

- Sulfonamides are useful as carbonic anhydrase inhibitors to lower and control intraocular pressure (IOP) .

- Pharmaceutical compositions containing sulfonamides can be administered topically to the eye to control IOP, addressing glaucoma, a disease characterized by progressive vision loss .

- These sulfonamides can lower IOP without significant systemic side effects when delivered topically .

Sulfonamides and Sodium Channel Blockers:

- Heteroaryl-substituted sulfonamide compounds are relevant in the context of sodium channel disorders .

- Sodium channel blocker therapy has been used extensively in treating cardiac arrhythmias .

- Mutations in sodium channels have been linked to epilepsy .

Thiophene Sulfonamides in Enzyme Inhibition:

- Some chlorothiophene sulfonamides have demonstrated activity as enzyme inhibitors .

- Specific thiophene-2-carboxylic acid compounds have shown promise as thrombin and factor Xa inhibitors .

- Thiophene derivatives have been investigated as protein tyrosine phosphatase 1B (PTP1B) inhibitors .

Chirally Pure α-Amino Acids and Derivatives:

- Sulfonyl α-amino acids can be prepared in chirally pure forms and converted to target compounds, including 2-aminoalcohols .

- These chirally pure α-amino acids and N-sulfonyl α-amino acids are useful for a variety of purposes, including pharmaceutical compositions .

- Exemplary compounds like N-sulfonyl 2-amino acids and their corresponding alcohols, aldehydes, oximes and salts are useful for modulating Aβ-amyloid production, which is implicated in diseases like Alzheimer's Disease .

Mechanism of Action

The mechanism of action of N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. Additionally, the aromatic and heterocyclic components of the compound can interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide lies in its 2-amino-2-phenylethyl group, which distinguishes it from other sulfonamide derivatives. Key structural analogs include:

Physicochemical Properties

Key physicochemical parameters for comparison:

The 2-amino-2-phenylethyl group likely reduces LogP compared to tert-butyl or trifluoromethyl derivatives, balancing lipophilicity and solubility.

Biological Activity

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and anticancer properties, based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a chlorosulfonamide group, which is known for its diverse biological activities. The presence of the phenylethylamine moiety enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including this compound, exhibit varying degrees of antimicrobial activity. In a study evaluating several sulfonamide derivatives, none demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli at concentrations below 100 μM . However, some derivatives showed moderate activity, suggesting that structural modifications could enhance efficacy.

Antioxidant Activity

The antioxidant capacity of sulfonamide derivatives was assessed using the DPPH radical scavenging method and the Ferric Reducing Antioxidant Power (FRAP) assay. The results indicated that while the compounds exhibited moderate radical scavenging activities (IC50 values ranging from 0.66 to 1.75 mM), specific substitutions on the thiophene ring significantly influenced their antioxidant properties . For instance, the presence of a methyl group at position 4 of the sulfonamide enhanced antioxidant activity compared to other substituents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamides. A series of novel compounds derived from similar scaffolds have shown promising results against various cancer cell lines. For example, compounds with structural similarities to this compound were evaluated for their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. These studies revealed that certain analogs exhibited antiproliferative effects comparable to established chemotherapeutic agents like cisplatin .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study on sulfonamide derivatives showed that while many lacked potent antibacterial properties, modifications could potentially enhance their efficacy against resistant strains .

- Antioxidant Assessment : The DPPH assay results indicated that structural variations significantly affect the antioxidant capacity of these compounds. Compounds with specific substituents demonstrated improved scavenging abilities, suggesting avenues for further research in developing effective antioxidants .

- Cytotoxicity in Cancer Research : In vitro studies have shown that certain sulfonamide derivatives can selectively target cancer cells while sparing normal cells, indicating their potential for therapeutic applications in oncology .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide, and how can reaction progress be monitored?

The synthesis typically involves coupling 5-chlorothiophene-2-sulfonyl chloride with a phenylethylamine derivative. A common precursor, 5-chlorothiophene-2-sulfonyl chloride, is prepared by reacting 2-chlorothiophene with chlorosulfonic acid in the presence of phosphorus pentachloride . Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization or LC-MS for intermediate verification. Multi-step reactions may require protecting-group strategies for the amine moiety to avoid side reactions.

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent connectivity. For example, the sulfonamide proton typically appears as a singlet near δ 8.1–8.3 ppm, while aromatic protons resonate between δ 6.9–7.7 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M−H]⁻ ions).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is standard for biological assays) .

Q. What preliminary biological screening assays are recommended for this sulfonamide derivative?

Initial screens include:

- Enzyme inhibition assays: Thrombin or kinase inhibition, as sulfonamides often target proteases (e.g., X-ray crystallography revealed 5-chlorothiophene-2-sulfonamide binding to thrombin’s active site ).

- Antimicrobial activity: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.

- Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How do structural modifications of the phenyl or thiophene rings impact biological activity?

- Substituent effects: Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhances binding affinity to targets like CCR4 (e.g., N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide showed potent CCR4 antagonism in HTS ).

- Stereochemistry: Chiral centers (e.g., in the phenylethylamine moiety) may influence selectivity. Enantiomeric resolution via chiral HPLC is critical for activity comparison .

- Methodology: SAR studies require parallel synthesis of analogs and molecular docking to predict binding modes (software: AutoDock, Schrödinger Suite).

Q. How can crystallographic data resolve contradictions in proposed mechanisms of action?

X-ray diffraction of protein-ligand complexes (e.g., thrombin-5-chlorothiophene-2-sulfonamide co-crystals at 1.45 Å resolution) clarifies binding interactions. Discrepancies between computational predictions and activity data may arise from conformational flexibility, which molecular dynamics simulations (e.g., GROMACS) can address .

Q. What strategies mitigate synthetic challenges, such as low yields in sulfonamide coupling reactions?

Q. How can researchers address limited toxicological data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.